Quinazoline-based α1-adrenoceptor antagonists, such as doxazosin and terazosin, have been extensively studied for their therapeutic applications beyond their primary use in managing hypertension and benign prostatic hyperplasia (BPH). These compounds have shown promising results in inducing apoptosis in prostate cancer cells, which is a significant finding given the prevalence and mortality associated with
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5